6,6,7,7,8,8,9,9,9-Nonafluorononan-1-ol
Description
6,6,7,7,8,8,9,9,9-Nonafluorononan-1-ol is a fluorinated alcohol with a hydroxyl group at the terminal carbon (C1) and nine fluorine atoms distributed across carbons 6–8. Its molecular formula is C₉H₉F₉O, and it is synthesized via zinc-mediated radical addition of perfluorobutyl iodide to 4-pentenol in anhydrous dichloromethane under argon . This compound serves as a key intermediate in surfactant synthesis and fluorinated polymer production due to its hydrophobic and electron-withdrawing fluorine substituents.
Properties
CAS No. |
219557-62-7 |
|---|---|
Molecular Formula |
C9H11F9O |
Molecular Weight |
306.17 g/mol |
IUPAC Name |
6,6,7,7,8,8,9,9,9-nonafluorononan-1-ol |
InChI |
InChI=1S/C9H11F9O/c10-6(11,4-2-1-3-5-19)7(12,13)8(14,15)9(16,17)18/h19H,1-5H2 |
InChI Key |
SQRIVGLRVOASKE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Fluorination Patterns and Structural Differences
| Compound Name | CAS Number | Molecular Formula | Fluorine Atoms | Fluorine Positions | Key Structural Features |
|---|---|---|---|---|---|
| 6,6,7,7,8,8,9,9,9-Nonafluorononan-1-ol | Not reported | C₉H₉F₉O | 9 | C6–C9 (all carbons) | Terminal –OH; clustered fluorination |
| 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Tridecafluorononan-1-ol | 80806-68-4 | C₉H₇F₁₃O | 13 | C1–C9 (extensive coverage) | Fully fluorinated except terminal –OH |
| 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol | Not reported | C₈H₇F₉O | 9 | C5–C8 | Shorter chain (C8); mid-chain fluorination |
| 4,4,5,5,6,6,7,7,8,9,9,9-Dodecafluoro-2-iodo-8-(trifluoromethyl)nonan-1-ol | 16083-62-8 | C₁₀H₆F₁₅IO | 15 | C4–C9 + trifluoromethyl | Iodo substituent; trifluoromethyl branch |
Key Observations :
- The tridecafluoro derivative (CAS 80806-68-4) has near-complete fluorination across the carbon chain, resulting in higher molecular weight and density compared to the target compound .
- The octanol derivative (5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol) has a shorter carbon chain, which reduces steric hindrance and may lower melting/boiling points .
- The iodo-trifluoromethyl variant (CAS 16083-62-8) incorporates halogen and branched fluorination, enhancing its utility in specialized syntheses but increasing molecular complexity .
Physical and Chemical Properties
| Property | This compound | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Tridecafluorononan-1-ol | 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol |
|---|---|---|---|
| Molecular Weight | ~304 (calculated) | 378.13 | ~282 (calculated) |
| Density (g/cm³) | Not reported | 1.629 | Not reported |
| Melting Point (°C) | Not reported | -3 | Not reported |
| Boiling Point (°C) | Not reported | 80 (extrapolated) | Not reported |
| Solubility | Likely low in polar solvents | Slight in benzene, chloroform; negligible in DMSO/EtOAc | Likely similar to nonafluorononan-1-ol |
| pKa | Not reported | 14.83 (predicted) | Not reported |
Key Findings :
- Increased fluorination correlates with higher density and lower solubility in polar solvents. For example, the tridecafluoro compound (density 1.629 g/cm³) is denser than conventional alcohols .
- Fluorine’s electron-withdrawing effect slightly acidifies the –OH group, though the tridecafluoro derivative’s pKa (~14.8) remains comparable to non-fluorinated alcohols .
Research Highlights :
- Fluorinated alcohols like this compound are critical for synthesizing thermally stable polymers. For example, fluorinated polyhydroxyalkanoates (PHAs) derived from similar acids exhibit melting points up to 80°C and faster crystallization rates .
- The tridecafluoro compound’s near-perfect fluorination makes it ideal for water-repellent materials , though its environmental persistence raises regulatory concerns .
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